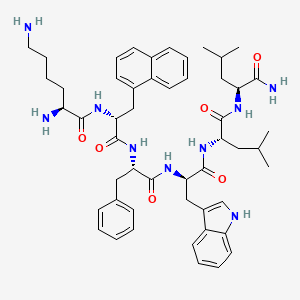
210229-94-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 210229-94-0 is known as SEB Domain 144-153 acetate. It is a peptide consisting of amino acid residues 163-172 of the staphylococcal enterotoxin B domain. This compound has been shown to inhibit the transcytosis of several staphylococcal enterotoxins, including staphylococcal enterotoxin A, staphylococcal enterotoxin E, and toxic shock syndrome toxin-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SEB Domain 144-153 acetate involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process typically includes the following steps:
Amino Acid Coupling: The amino acids are sequentially coupled to a solid resin support.
Deprotection: The protecting groups on the amino acids are removed.
Cleavage: The peptide is cleaved from the resin.
Purification: The crude peptide is purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of SEB Domain 144-153 acetate follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions
SEB Domain 144-153 acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Major Products
The major products formed from these reactions are the peptide itself and its hydrolyzed fragments .
Scientific Research Applications
SEB Domain 144-153 acetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting the transcytosis of staphylococcal enterotoxins, which are important in understanding bacterial pathogenesis.
Medicine: Explored for potential therapeutic applications in preventing staphylococcal infections.
Industry: Utilized in the development of peptide-based assays and diagnostic tools
Mechanism of Action
SEB Domain 144-153 acetate exerts its effects by binding to specific sites on staphylococcal enterotoxins, thereby inhibiting their transcytosis. This prevents the toxins from crossing epithelial barriers and entering the bloodstream. The molecular targets include the enterotoxins themselves, and the pathways involved are those related to toxin transport and immune response modulation .
Comparison with Similar Compounds
Similar Compounds
SEB Domain 144-153 trifluoroacetate: Another form of the same peptide with trifluoroacetate as the counterion.
SEB Domain 152-161: A similar peptide consisting of amino acid residues 152-161 of the staphylococcal enterotoxin B domain.
Uniqueness
SEB Domain 144-153 acetate is unique in its specific sequence and its ability to inhibit multiple staphylococcal enterotoxins. Its acetate form also provides distinct solubility and stability properties compared to other forms .
Properties
CAS No. |
210229-94-0 |
|---|---|
Molecular Formula |
C₅₀H₉₀N₁₄O₁₇ |
Molecular Weight |
1159.33 |
sequence |
One Letter Code: KKKVTAQELD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)









